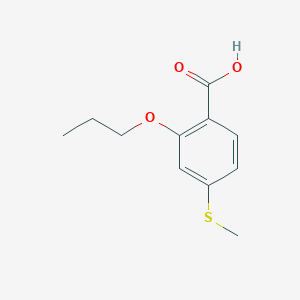

2-Propoxy-4-methylmercapto-benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Medicinal and Organic Chemistry Research

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. preprints.orgresearchgate.netbenthamscience.com Its presence is noted in both naturally occurring compounds with biological activity and a wide range of synthetic drugs. preprints.orgresearchgate.net For instance, the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers, have been targeted by inhibitors built upon a 2,5-substituted benzoic acid scaffold. acs.org This highlights the utility of the benzoic acid framework in the design of therapeutic agents. acs.org Furthermore, benzoic acid and its derivatives are employed as preservatives in pharmaceutical formulations and as intermediates in the synthesis of active pharmaceutical ingredients. nih.gov

The versatility of the benzoic acid scaffold is also evident in organic chemistry, where it serves as a foundational building block for a diverse array of molecular designs. The ability to modify the phenyl ring with various functional groups allows for the fine-tuning of electronic and steric properties, making it an ideal platform for developing new synthetic methodologies and constructing complex target molecules.

Overview of Substituted Benzoic Acids with Ether and Thioether Moieties

The incorporation of ether and thioether moieties onto a benzoic acid scaffold can significantly influence the molecule's physicochemical and biological properties. Ether linkages can enhance lipophilicity and act as hydrogen bond acceptors, which can be crucial for molecular recognition at biological targets. Thioether groups, with their distinct electronic and steric characteristics, can also modulate a compound's activity.

Research has shown that the strategic placement of these functional groups can lead to compounds with a range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The sulfur atom in a thioether can participate in unique interactions with biological macromolecules, and its potential for oxidation to sulfoxides and sulfones provides a pathway for metabolic activation or modulation of activity. The interplay between an ether and a thioether on the same benzoic acid ring, as in the case of 2-Propoxy-4-methylmercapto-benzoic acid, presents a unique combination of functionalities that could lead to novel chemical properties and biological effects.

Rationale for Comprehensive Academic Investigation of this compound

Despite the well-established importance of substituted benzoic acids, a comprehensive academic investigation into this compound is conspicuously absent from the current scientific literature. A systematic search reveals a significant gap in the understanding of its synthesis, characterization, and potential applications. The unique substitution pattern of a propoxy group at the 2-position and a methylmercapto (or methylthio) group at the 4-position suggests several avenues for fruitful research.

The combination of an ether and a thioether on the same aromatic ring raises interesting questions about their synergistic or antagonistic effects on the molecule's electronic properties and reactivity. A detailed study could provide valuable insights into the fundamental chemistry of such polysubstituted aromatic systems. Furthermore, given the broad spectrum of biological activities associated with benzoic acid derivatives containing ether and thioether groups, a thorough investigation of this compound is warranted to explore its potential as a novel therapeutic agent or a valuable synthon in organic chemistry. The lack of available data underscores the need for a foundational study to elucidate the properties of this specific compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

4-methylsulfanyl-2-propoxybenzoic acid |

InChI |

InChI=1S/C11H14O3S/c1-3-6-14-10-7-8(15-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |

InChI Key |

PCKQVMMYLZKAKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)SC)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Propoxy 4 Methylmercapto Benzoic Acid

Retrosynthetic Analysis and Precursor Identification for 2-Propoxy-4-methylmercapto-benzoic acid

A retrosynthetic analysis of this compound suggests several potential synthetic routes. A logical approach involves disconnecting the ether and thioether linkages. The propoxy group can be installed via a Williamson ether synthesis, implying a phenolic precursor, specifically 2-hydroxy-4-methylmercapto-benzoic acid. The methylmercapto group can be disconnected to a thiol, which in turn can be derived from a more stable precursor like an amino or a chloro group at the para-position.

This leads to a plausible retrosynthetic pathway starting from a readily available precursor such as 4-chlorobenzoic acid. The key transformations would be:

Introduction of the methylmercapto group at the C4 position, replacing the chlorine atom.

Ortho-hydroxylation at the C2 position, directed by the carboxylic acid group.

Propoxylation of the newly introduced hydroxyl group.

This strategy prioritizes the introduction of the robust methylmercapto group first, followed by the installation of the ortho-hydroxyl group, which then serves as a handle for the final propoxylation step.

Novel Synthetic Pathway Development

Based on the retrosynthetic blueprint, a forward synthesis can be devised, focusing on established and reliable organic transformations.

The selective functionalization of the C-H bond ortho to a carboxylic acid directing group is a well-established strategy in modern organic synthesis. nih.govnih.gov For the synthesis of the target compound, an ortho-hydroxylation is required. While direct C-H hydroxylation can be challenging, a common approach involves directed ortho-lithiation followed by reaction with an oxygen electrophile. However, a more practical route for larger-scale synthesis might involve starting with a precursor that already contains the ortho-hydroxyl group, such as 4-sulfamoyl-2-hydroxybenzoic acid derivatives, and then modifying the para-substituent.

Alternatively, methods for the ortho-amination of benzoic acids have been developed, which could subsequently be converted to a hydroxyl group via a diazonium salt intermediate. rsc.org Ruthenium-catalyzed C-H functionalization also presents a viable, albeit more complex, method for introducing substituents at the ortho position. nih.gov

The introduction of the propoxy group is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-propyl iodide or 1-propyl bromide.

A general procedure, adapted from the synthesis of similar compounds like 2-propoxy-5-methylbenzoic acid, would involve treating the 2-hydroxy-4-methylmercapto-benzoic acid intermediate with a base such as sodium ethoxide or potassium carbonate in a polar aprotic solvent like DMF, followed by the addition of the propyl halide. nih.govnist.gov The reaction is typically heated to ensure completion. It is often advantageous to first protect the carboxylic acid as an ester to prevent unwanted side reactions with the base, followed by a final hydrolysis step to yield the desired benzoic acid. nih.govnist.gov

The incorporation of the methylmercapto (-SMe) group at the para-position can be accomplished through several methods. A highly effective approach starts with 4-chlorobenzoic acid. This precursor can undergo a nucleophilic aromatic substitution reaction with sodium thiomethoxide (NaSMe). google.com This reaction displaces the chloride ion to form 4-(methylthio)benzoic acid. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the substitution reaction. google.com

An alternative route could begin with 4-aminobenzoic acid. The amino group can be converted to a diazonium salt, which can then be reacted with potassium ethyl xanthate (Sandmeyer-type reaction) followed by hydrolysis and methylation to yield the methylmercapto group. However, the direct substitution on 4-chlorobenzoic acid is generally more straightforward.

Optimization of Reaction Conditions for Enhanced Yield and Purity Profiles

For the nucleophilic aromatic substitution to introduce the methylmercapto group, the reaction conditions are critical. The table below illustrates a hypothetical optimization study for the reaction of 4-chlorobenzoic acid with sodium thiomethoxide.

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) of 4-(methylthio)benzoic acid |

|---|---|---|---|---|---|

| 1 | DMF | NaOH (1.1) / NaSMe (1.2) | 100 | 12 | 75 |

| 2 | DMSO | NaOH (1.1) / NaSMe (1.2) | 100 | 12 | 82 |

| 3 | DMF | K₂CO₃ (2.0) / NaSMe (1.2) | 120 | 8 | 88 |

| 4 | NMP | K₂CO₃ (2.0) / NaSMe (1.2) | 120 | 6 | 91 |

| 5 | NMP | K₂CO₃ (2.0) / NaSMe (1.5) | 120 | 6 | 93 |

Similarly, for the Williamson ether synthesis step, optimization involves screening bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents to achieve complete conversion of the phenol to the phenoxide without promoting side reactions. Protecting the carboxylic acid as an ester prior to this step can significantly improve the yield by preventing the acidic proton from interfering with the base. nist.gov Subsequent hydrolysis of the ester under basic or acidic conditions must be carefully controlled to avoid cleavage of the newly formed ether or thioether bonds.

Advanced Synthetic Techniques Applicable to this compound Synthesis

Modern synthetic methodologies can offer significant improvements in the synthesis of complex aromatic compounds. numberanalytics.comnumberanalytics.com

Flow Chemistry : Performing reactions in continuous flow reactors can enhance safety and efficiency, particularly for reactions that are highly exothermic or involve hazardous reagents. numberanalytics.com The precise control over temperature, pressure, and reaction time in a microreactor can lead to higher yields, improved purity, and better scalability compared to traditional batch processing. acs.org

Biocatalysis : The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. numberanalytics.com For instance, o-benzoic acid decarboxylases could potentially be used in reverse to regioselectively carboxylate a substituted phenol precursor under mild, ambient conditions, offering perfect regioselectivity. nih.gov This could circumvent the challenges associated with chemical ortho-functionalization.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forming C-S bonds. It might provide a mild and efficient method for the introduction of the methylmercapto group, avoiding the high temperatures often required in traditional nucleophilic substitution reactions.

These advanced techniques represent the forefront of chemical synthesis and could be applied to develop more sustainable and efficient routes to this compound. numberanalytics.com

Catalytic Approaches in Carbon-Oxygen and Carbon-Sulfur Bond Formation

The formation of the ether (C-O) and thioether (C-S) bonds are pivotal steps in the synthesis of this compound. Modern organic synthesis heavily relies on catalytic methods to achieve these transformations with high efficiency and selectivity.

Carbon-Oxygen Bond Formation: The introduction of the propoxy group at the C2 position can be achieved through Williamson ether synthesis, where a hydroxylated benzoic acid derivative is reacted with a propyl halide. However, catalytic methods offer milder reaction conditions and broader functional group tolerance. Transition metal-catalyzed reactions, particularly using copper or palladium, are effective for forming C-O bonds. For instance, a suitably substituted dihalobenzoic acid could undergo a sequential nucleophilic aromatic substitution, where the first substitution introduces the propoxy group.

Carbon-Sulfur Bond Formation: The formation of the C-S bond to introduce the methylmercapto group at the C4 position can also be accomplished using catalytic systems. Copper-catalyzed cross-coupling reactions are particularly effective for C-S bond formation. nih.gov For example, a 2-halo-substituted benzoic acid can react with a thiol in the presence of a copper catalyst, such as a Cu/Cu₂O system, to yield the corresponding thioether. nih.gov This method is noted for its high efficiency and tolerance to various functional groups. nih.gov

A plausible synthetic strategy could commence with a di-substituted benzene (B151609) derivative, which is then catalytically functionalized. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the substitutions.

| Catalyst System | Bond Formed | Reactants | Typical Conditions | Advantages |

| Cu/Cu₂O | C-S | 2-halobenzoic acid, Thiol | 130°C, 2-ethoxyethanol | High efficiency, good functional group tolerance nih.gov |

| Palladium-based | C-O | Aryl halide, Alcohol | Varies | Mild reaction conditions |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. royalsocietypublishing.orgjetir.org This involves the careful selection of solvents, catalysts, and reaction conditions to improve atom economy and reduce waste. indianchemicalsociety.com

Solvent Selection: A significant portion of waste in chemical processes comes from solvents. royalsocietypublishing.org Therefore, the use of greener solvents such as water, ionic liquids, or polyethylene (B3416737) glycols (PEGs) is encouraged. royalsocietypublishing.org For the synthesis of aromatic compounds, reactions in aqueous media or under solvent-free conditions are highly desirable. chemistryviews.org

Catalysis: The use of catalysts, especially in small amounts, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions. royalsocietypublishing.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, reducing waste and cost. nih.gov For instance, a palladium catalyst supported on a metal-organic framework (MOF) has been used for the carbonylation of aryl halides to produce benzoic acids, demonstrating the potential for recyclable catalytic systems. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. indianchemicalsociety.com Reactions like C-H bond activation are considered highly atom-economical as they avoid the need for pre-functionalized starting materials. chemistryviews.org

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. royalsocietypublishing.org | Utilizing water or polyethylene glycol (PEG) as a reaction medium. royalsocietypublishing.orgchemistryviews.org |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. royalsocietypublishing.org | Using recyclable heterogeneous catalysts like Pd@MOF. nih.gov |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. indianchemicalsociety.com | C-H bond activation strategies. chemistryviews.org |

Analytical Characterization for Structural Confirmation During Synthesis

Throughout the synthesis of this compound, rigorous analytical characterization is essential to confirm the structure and purity of intermediates and the final product. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. bohrium.comacs.org The chemical shifts, coupling constants, and integration of the proton signals in ¹H NMR provide detailed information about the arrangement of atoms. For instance, the presence of the propoxy group would be confirmed by characteristic signals for the propyl chain protons, while the methylmercapto group would show a singlet for the methyl protons. ¹³C NMR provides information on the carbon framework of the molecule. bohrium.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. bohrium.comacs.org The characteristic stretching frequencies of the carboxylic acid (O-H and C=O), ether (C-O), and C-S bonds would be expected in the IR spectrum of the target compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of substituted benzoic acids. nih.gov It is employed to assess the purity of the synthesized compound and can also be used for purification.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

| Analytical Technique | Information Obtained |

| ¹H NMR Spectroscopy | Elucidation of the proton environment and connectivity. bohrium.comacs.org |

| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. bohrium.comacs.org |

| FTIR Spectroscopy | Identification of functional groups. bohrium.comacs.org |

| Mass Spectrometry | Determination of molecular weight and structural fragments. |

| HPLC | Assessment of purity and quantification. nih.gov |

| TLC | Monitoring reaction progress and preliminary purity check. |

Advanced Spectroscopic and Crystallographic Investigations of 2 Propoxy 4 Methylmercapto Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments, and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "2-Propoxy-4-methylmercapto-benzoic acid" in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the propoxy group protons, the methylmercapto group protons, and the acidic proton of the carboxylic acid. The aromatic region would likely show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid group is expected to be the most deshielded. The propoxy group would present as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen. The methylmercapto group would appear as a sharp singlet. The carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical range for substituted benzenes, with their specific shifts influenced by the electron-donating and -withdrawing nature of the substituents. The carbons of the propoxy and methylmercapto groups would be found in the aliphatic region of the spectrum.

Stereochemical Analysis: For "this compound," stereochemical analysis by NMR would primarily focus on the rotational isomerism (atropisomerism) around the C-C bond connecting the carboxylic acid group to the aromatic ring, and the C-O bond of the propoxy group. While stable atropisomers are unlikely at room temperature for this specific compound, variable temperature NMR studies could reveal information about the energy barriers to rotation of the propoxy and carboxylic acid groups.

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 13.0 (br s, 1H) | 168.0 - 172.0 |

| Ar-H (ortho to -COOH) | 7.8 - 8.1 (d) | 130.0 - 135.0 |

| Ar-H (meta to -COOH) | 6.8 - 7.2 (dd) | 110.0 - 115.0 |

| Ar-H (para to -COOH) | 7.2 - 7.5 (d) | 120.0 - 125.0 |

| -OCH₂CH₂CH₃ | 3.9 - 4.2 (t, 2H) | 68.0 - 72.0 |

| -OCH₂CH₂CH₃ | 1.7 - 2.0 (sext, 2H) | 21.0 - 24.0 |

| -OCH₂CH₂CH₃ | 0.9 - 1.2 (t, 3H) | 9.0 - 12.0 |

| -SCH₃ | 2.4 - 2.7 (s, 3H) | 14.0 - 18.0 |

Note: The predicted chemical shifts are estimates based on analogous compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

Molecular Formula Verification: High-resolution mass spectrometry (HRMS) would be employed to accurately determine the mass of the molecular ion of "this compound." The molecular formula of the compound is C₁₁H₁₄O₃S, which corresponds to a monoisotopic mass of 226.0664 g/mol . An experimental mass measurement within a few parts per million (ppm) of this theoretical value would confirm the elemental composition.

Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fingerprint. The fragmentation of "this compound" is expected to proceed through several key pathways:

Loss of the propoxy group: Cleavage of the ether bond could lead to the loss of a propoxy radical (•OCH₂CH₂CH₃) or a propene molecule (CH₂=CHCH₃) via a McLafferty-type rearrangement, if sterically feasible.

Decarboxylation: Loss of a carboxyl radical (•COOH) or carbon dioxide (CO₂) from the molecular ion is a common fragmentation pathway for benzoic acids.

Cleavage of the methylmercapto group: Loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃) can also be expected.

α-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is another possible fragmentation route.

Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

| 226 | [C₁₁H₁₄O₃S]⁺• | Molecular Ion |

| 181 | [M - COOH]⁺ | Loss of carboxyl radical |

| 167 | [M - OCH₂CH₂CH₃]⁺ | Loss of propoxy radical |

| 153 | [M - SCH₃ - H₂O]⁺ | Complex rearrangement and loss |

| 125 | [M - COOH - C₃H₆]⁺ | Loss of carboxyl and propene |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "this compound" is not publicly available, its solid-state architecture can be predicted based on the known crystal structures of related benzoic acid derivatives.

Molecular Architecture: The benzoic acid moiety is expected to be nearly planar. The propoxy and methylmercapto groups will be oriented relative to the benzene ring. The dihedral angle between the plane of the carboxylic acid group and the benzene ring will be influenced by the steric hindrance of the adjacent propoxy group.

Intermolecular Interactions: The most significant intermolecular interaction in the crystal lattice of "this compound" is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif for carboxylic acids in the solid state. Additionally, weaker C-H•••O and C-H•••S hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, may play a role in stabilizing the crystal packing.

Predicted Crystallographic Parameters

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for centrosymmetric dimers) |

| Hydrogen Bonding | Centrosymmetric R²₂(8) dimer formation via O-H•••O bonds |

| Bond Length C=O | ~1.25 Å |

| Bond Length C-O (acid) | ~1.30 Å |

| Bond Length C-O (ether) | ~1.37 Å |

| Bond Length C-S | ~1.78 Å |

Note: These are typical values for similar organic molecules and the actual parameters can only be determined by experimental X-ray diffraction analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Functional Group Identification: The IR and Raman spectra of "this compound" would show a number of characteristic absorption bands.

Carboxylic Acid Group: A broad O-H stretching band would be observed in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers. The C=O stretching vibration would appear as a strong band around 1680-1710 cm⁻¹ in the IR spectrum.

Propoxy Group: C-H stretching vibrations of the aliphatic part of the propoxy group would be seen in the 2850-2970 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching vibrations would result in strong bands in the fingerprint region, around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Methylmercapto Group: The C-S stretching vibration is typically weak in the IR spectrum and appears in the range of 600-800 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region would be indicative of the benzene ring. Out-of-plane C-H bending vibrations would provide information about the substitution pattern.

Hydrogen Bonding Networks: The position and shape of the O-H and C=O stretching bands are highly sensitive to the strength and nature of the hydrogen bonding. In the solid state, the formation of strong hydrogen-bonded dimers would lead to a significant broadening and red-shifting of the O-H stretching band and a red-shift of the C=O stretching band compared to the monomeric form in a dilute non-polar solution.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (dimer) | 2500-3300 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Strong |

| C-H stretch (aliphatic) | 2850-2970 | Moderate |

| C=O stretch (dimer) | 1680-1710 | Moderate |

| C=C stretch (aromatic) | 1450-1600 | Strong |

| C-O-C stretch (asymmetric) | 1230-1270 | Weak |

| C-S stretch | 600-800 | Moderate |

Note: These are approximate frequency ranges and the actual values can be influenced by the physical state of the sample and intermolecular interactions.

Computational and Theoretical Studies on 2 Propoxy 4 Methylmercapto Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Propoxy-4-methylmercapto-benzoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and sites of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. dntb.gov.uanih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

Geometry Optimization: The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Molecular Orbitals: DFT calculations provide information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap generally indicates higher reactivity.

Energetics: DFT can be used to calculate various thermodynamic properties, such as the total energy, enthalpy, and Gibbs free energy of the molecule. These values are essential for predicting the feasibility and spontaneity of chemical reactions involving this compound.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1250.45 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 3.12 |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. epstem.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions would likely be around the oxygen atoms of the carboxylic acid and propoxy groups, as well as the sulfur atom.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent blue region.

Green regions denote areas of neutral potential.

By analyzing the MEP map, one can predict how this compound might interact with other molecules, such as receptors or enzymes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: The propoxy and methylmercapto groups can rotate, leading to different conformations of the molecule. MD simulations can explore the potential energy surface and identify the most populated and energetically favorable conformations.

Study Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water), providing information on solvation energies and how the solvent affects the molecule's conformation and dynamics.

Prediction of Spectroscopic Signatures (e.g., theoretical NMR and vibrational spectra)

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra.

Theoretical NMR Spectra: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. epstem.net These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Theoretical Vibrational Spectra: The vibrational frequencies of a molecule can be calculated using methods like DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical vibrational analysis can help in assigning the experimental vibrational bands to specific molecular motions.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Carbon | 172.5 |

| Aromatic C-1 | 125.8 |

| Aromatic C-2 | 158.3 |

| Aromatic C-3 | 115.2 |

| Aromatic C-4 | 145.1 |

| Aromatic C-5 | 118.9 |

| Aromatic C-6 | 130.4 |

| Propoxy CH₂ | 70.1 |

| Propoxy CH₂ | 22.8 |

| Propoxy CH₃ | 10.5 |

| Methylmercapto S-CH₃ | 15.2 |

Note: These are hypothetical values intended to illustrate the output of such a calculation.

In Silico Screening and Design of this compound Derivatives

Computational methods are increasingly used in the early stages of drug discovery and materials science for in silico screening and design. mdpi.comnih.govstmjournals.com Starting with the core structure of this compound, computational techniques can be employed to:

Generate Virtual Libraries: Create a large number of virtual derivatives by systematically modifying different parts of the molecule (e.g., changing the alkoxy group, substituting the methylmercapto group, or adding substituents to the aromatic ring).

Predict Properties of Derivatives: For each derivative in the virtual library, computational methods can be used to quickly predict key properties such as binding affinity to a target protein, electronic properties, or solubility. This allows for the rapid screening of a large number of compounds to identify promising candidates for synthesis and experimental testing.

Rational Design: Based on the insights gained from computational studies, new derivatives with improved properties can be rationally designed. For example, if a particular region of the molecule is found to be important for binding to a receptor, modifications can be made to enhance this interaction.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Propoxy 4 Methylmercapto Benzoic Acid Analogs

Influence of the Propoxy Substituent on Ligand-Target Recognition and Binding Affinity

The 2-propoxy group, an alkoxy substituent, plays a significant role in modulating the physicochemical properties of the benzoic acid scaffold, which in turn affects ligand-target recognition and binding affinity. The introduction of a propoxy group at the ortho-position can influence the molecule's conformation and its interaction with biological targets.

The size and lipophilicity of the propoxy group can be critical for fitting into specific hydrophobic pockets within a receptor or enzyme active site. Compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy, the three-carbon chain of the propoxy group provides a greater degree of hydrophobicity. This can lead to enhanced binding affinity if the target has a corresponding hydrophobic region. Studies on other substituted benzoic acid derivatives have shown that increasing the alkyl chain length can impact biological activity, suggesting that the choice of the alkoxy group is a key determinant of potency.

Role of the Methylmercapto Group in Modulating Biological Activity and Molecular Interactions

The methylmercapto (or methylthio) group at the 4-position of the benzoic acid ring is another key feature influencing the molecule's biological profile. The sulfur atom in the methylmercapto group has unique electronic properties and can participate in various non-covalent interactions.

Moreover, the methylmercapto group is a moderate electron-donating group, which can influence the electronic properties of the aromatic ring and the reactivity of the carboxylic acid. The presence and position of such a group can be a determining factor for the observed biological activity.

Significance of the Carboxylic Acid Moiety in Receptor Binding and Enzymatic Activity

The carboxylic acid group is a fundamental functional group in many biologically active compounds, and its role in receptor binding and enzymatic activity is well-established. researchgate.net This moiety is ionizable at physiological pH, forming a carboxylate anion that can engage in strong ionic interactions with positively charged amino acid residues like arginine or lysine (B10760008) within a binding pocket.

Beyond ionic interactions, the carboxylic acid group is an excellent hydrogen bond donor and acceptor, allowing it to form multiple hydrogen bonds with the target protein, which significantly contributes to binding affinity and specificity. researchgate.net The planar nature of the carboxyl group also helps in orienting the molecule within the binding site.

However, the presence of a carboxylic acid can also impact a molecule's pharmacokinetic properties, such as oral bioavailability and cell membrane permeability. researchgate.net The negatively charged nature of the carboxylate can hinder passive diffusion across biological membranes. Therefore, modifications of this group, for instance, through esterification to create a prodrug, are a common strategy in drug design to improve absorption.

Systematic Structural Modifications of 2-Propoxy-4-methylmercapto-benzoic acid and Their Consequences on Biological Profiles

To probe the structure-activity relationships of this compound, systematic modifications of its core structure can be undertaken. The following table illustrates hypothetical modifications and their potential impact on biological activity based on established medicinal chemistry principles.

| Modification | Rationale | Predicted Effect on Activity |

| Varying the Alkoxy Chain Length (R1) | To probe the size of the hydrophobic pocket at the 2-position. | Shorter chains (methoxy, ethoxy) may decrease binding if the pocket is large. Longer or branched chains may enhance binding if they better fill the pocket, but could also introduce steric hindrance. |

| Modification of the Alkylthio Group (R2) | To explore the electronic and steric requirements at the 4-position. | Replacing methyl with a larger alkyl group could enhance hydrophobic interactions. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone would increase polarity and could alter binding mode and solubility. |

| Positional Isomers of Substituents | To understand the optimal substitution pattern on the benzoic acid ring. | Moving the propoxy or methylmercapto group to other positions would likely decrease activity if the current arrangement is optimal for fitting into the target's binding site. |

| Bioisosteric Replacement of Carboxylic Acid | To improve pharmacokinetic properties or alter binding interactions. | Replacement with a tetrazole or acyl sulfonamide could maintain acidic character while potentially improving membrane permeability. Esterification would create a neutral prodrug with improved absorption. |

These systematic modifications allow for a detailed mapping of the pharmacophore and help in identifying the key structural features required for optimal biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties. For substituted benzoic acid derivatives, QSAR studies have revealed the importance of several key descriptors in determining their activity. nih.gov

QSAR models for similar classes of compounds often highlight the significance of:

Hydrophobicity (logP): This parameter is crucial for membrane transport and hydrophobic interactions with the target. An optimal logP value is often required for good activity.

Electronic Parameters (e.g., Hammett constants, pKa): These describe the electron-donating or electron-withdrawing nature of the substituents, which affects the electronic distribution of the molecule and its ability to participate in electrostatic interactions.

Steric Parameters (e.g., Molar Refractivity, Taft parameters): These relate to the size and shape of the molecule and its substituents, which is critical for complementarity with the binding site.

A hypothetical QSAR equation for a series of 2-alkoxy-4-alkylthio-benzoic acid analogs might take the form:

log(1/IC50) = a(logP) - b(logP)^2 + c(σ) + d(Es) + e

Where:

IC50 is the concentration required for 50% inhibition.

logP represents hydrophobicity. The parabolic term (logP)^2 suggests an optimal hydrophobicity.

σ is the Hammett constant, representing electronic effects.

Es is the Taft steric parameter.

a, b, c, d, e are regression coefficients determined from the analysis.

The following table illustrates the physicochemical properties that would be considered in a QSAR study of such analogs.

| Compound | R1 | R2 | logP | pKa | Molar Refractivity | Biological Activity (IC50, µM) |

| Analog 1 | -OCH3 | -SCH3 | 2.5 | 4.2 | 60 | 10.5 |

| Analog 2 | -OCH2CH3 | -SCH3 | 2.9 | 4.3 | 65 | 5.2 |

| Parent Compound | -OCH2CH2CH3 | -SCH3 | 3.4 | 4.3 | 70 | 2.1 |

| Analog 3 | -OCH2CH2CH3 | -SCH2CH3 | 3.8 | 4.4 | 75 | 3.5 |

| Analog 4 | -OCH2CH2CH3 | -SOCH3 | 2.1 | 4.0 | 72 | 15.8 |

Such QSAR models are valuable tools for predicting the activity of unsynthesized compounds and for guiding the design of more potent analogs of this compound.

Pre Clinical Investigation of Biological Interactions and Mechanistic Insights for 2 Propoxy 4 Methylmercapto Benzoic Acid

In vitro Enzyme Inhibition and Activation Studies (e.g., investigations of specific enzymatic targets potentially modulated by similar benzoic acid derivatives)

Another area of investigation for substituted benzoic acids is the inhibition of anti-apoptotic proteins. A 2,5-substituted benzoic acid scaffold was developed to dually inhibit Mcl-1 and Bfl-1, which are members of the Bcl-2 family of proteins crucial for cancer cell survival. nih.gov Structure-based design and synthetic modifications, such as the introduction of a bulky tert-butyl group, significantly improved the binding affinity of these compounds to Mcl-1. nih.gov This highlights the potential for benzoic acid derivatives to act as enzyme or protein-protein interaction inhibitors.

The following table summarizes the enzymatic targets of structurally related benzoic acid derivatives:

| Compound Class | Enzymatic Target | Observed Effect |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase 2 (COX-2) | Predicted binding affinity and potential for selective inhibition. mdpi.com |

| 2,5-substituted benzoic acid derivatives | Mcl-1 and Bfl-1 (anti-apoptotic proteins) | Dual inhibition with high binding affinity. nih.gov |

Receptor Binding and Modulation Assays (e.g., characterization of interactions with relevant biological receptors, if suggested by structural features)

Specific receptor binding data for 2-Propoxy-4-methylmercapto-benzoic acid is not available in the provided search results. However, the general principles of receptor binding assays are well-established for characterizing the interaction of small molecules with biological receptors. nih.gov These assays typically utilize a radiolabeled or fluorescently labeled ligand that binds to the receptor of interest. nih.gov The binding of a test compound can be measured by its ability to compete with the labeled ligand, allowing for the determination of binding affinity (often expressed as Ki or IC50 values). nih.gov

For example, in the study of 2,5-substituted benzoic acid derivatives targeting Mcl-1 and Bfl-1, binding affinities were determined to be in the nanomolar range (Ki values of approximately 100 nM). nih.gov This indicates a strong interaction between the compound and its target proteins. The structural features of benzoic acid derivatives, including the position and nature of substituents on the phenyl ring, are critical for determining their binding mode and affinity to specific receptors or proteins. nih.gov

Cell-Based Assays for Cellular Pathway Modulation (e.g., effects on cell proliferation, differentiation, or gene expression in cell lines)

While no cell-based assay results were found specifically for this compound, studies on related compounds provide insights into how benzoic acid derivatives can modulate cellular pathways. For example, 2,5-substituted benzoic acid derivatives designed as dual Mcl-1/Bfl-1 inhibitors demonstrated on-target cellular activity in lymphoma cell lines. nih.gov By inhibiting these anti-apoptotic proteins, the compounds were able to induce cell death in cancer cells that depend on Mcl-1 and Bfl-1 for survival. nih.gov

In vitro cytotoxicity testing is a common approach to assess the initial impact of a chemical on cells. nih.gov Assays such as the MTT assay can determine the viability of cells after exposure to a compound. nih.gov Furthermore, the modulation of specific cellular pathways, such as apoptosis, can be investigated. Apoptosis, or programmed cell death, involves the activation of caspases and can be initiated through intrinsic or extrinsic pathways. nih.gov The intrinsic pathway is controlled by the Bcl-2 family of proteins, which can be targeted by small molecules like certain benzoic acid derivatives. nih.govnih.gov

The table below outlines the types of cell-based assays used to evaluate the effects of related benzoic acid derivatives:

| Assay Type | Purpose | Example Finding for Related Compounds |

| Cell Viability (e.g., MTT assay) | To measure the cytotoxic effects of a compound on cell lines. | Not specified for the discussed benzoic acid derivatives, but a general method for assessing cellular impact. nih.gov |

| Apoptosis Assays | To determine if a compound induces programmed cell death. | 2,5-substituted benzoic acid derivatives induced cell death in lymphoma cell lines dependent on Mcl-1 and Bfl-1. nih.gov |

Investigation of Molecular Mechanisms Underlying Observed Biological Effects in Model Systems

The molecular mechanisms of action for benzoic acid derivatives are diverse and depend on their specific structure and biological target. For 2,5-substituted benzoic acid derivatives that inhibit Mcl-1 and Bfl-1, the mechanism involves direct binding to a hydrophobic pocket on these proteins. nih.gov This binding event disrupts the interaction of Mcl-1 and Bfl-1 with pro-apoptotic proteins, thereby triggering the apoptotic cascade. nih.gov Crystallography and NMR studies have been instrumental in elucidating the precise binding modes of these inhibitors, revealing how different substituents on the benzoic acid scaffold contribute to molecular recognition and binding affinity. nih.gov

In the context of neuroprotection, phenolic acids, a broader class that includes benzoic acid derivatives, are thought to exert their effects through various mechanisms. mdpi.com These can include antioxidant and anti-inflammatory activities, as well as modulation of neuronal signaling pathways. mdpi.com While the specific molecular mechanisms for this compound have not been elucidated, the presence of the benzoic acid core suggests that it could potentially interact with biological targets in a manner similar to other studied derivatives, influenced by its unique propoxy and methylmercapto substituents.

Q & A

Q. What are the common synthetic routes for preparing 2-Propoxy-4-methylmercapto-benzoic acid, and what critical reaction conditions must be controlled?

- Methodological Answer: Synthesis typically involves sequential substitution reactions on a benzoic acid backbone. For the propoxy group, Williamson ether synthesis using 2-hydroxybenzoic acid and propyl halide under alkaline conditions (e.g., NaOH) is recommended. The methylmercapto group can be introduced via nucleophilic aromatic substitution using methyl mercaptan or its protected derivatives (e.g., methyl disulfide with reducing agents). Key conditions include:

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

- Methodological Answer: A multi-spectral approach is essential:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., propoxy -OCH₂CH₂CH₃ at δ 1.0–1.5 ppm; methylmercapto -SCH₃ at δ 2.1–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- IR Spectroscopy : Confirm carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and ether/thioether bonds (C-O at ~1250 cm⁻¹, C-S at ~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns for functional group validation.

Q. What in vitro assays are appropriate for initial screening of biological activity in derivatives of this compound?

- Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .

- Anti-inflammatory potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry approaches optimize the reaction pathways for introducing the propoxy and methylmercapto groups in benzoic acid derivatives?

- Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Model transition states for etherification and thiolation steps, identifying energy barriers and solvent effects.

- Predict regioselectivity using Fukui indices for electrophilic/nucleophilic sites on the aromatic ring.

Pair with molecular dynamics simulations to optimize solvent systems (e.g., DMF vs. THF) for improved yield .

Q. What strategies resolve contradictions in NMR spectral assignments for substituted benzoic acids with multiple substituents?

- Methodological Answer: Address spectral ambiguities via:

- Isotopic labeling : Synthesize deuterated analogs (e.g., D₂O exchange for -OH protons) to simplify peak assignments.

- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism in propoxy chains).

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-phenoxybenzoic acid ) to validate shifts.

Q. How to design controlled degradation studies to assess environmental persistence of this compound in aquatic systems?

- Methodological Answer: Follow OECD Guideline 309:

- Aerobic biodegradation : Incubate in natural water/sediment systems under dark conditions (20°C, pH 7). Monitor parent compound and metabolites via LC-MS/MS at intervals (0, 7, 28 days).

- Hydrolysis studies : Test stability at pH 4, 7, and 9 (50°C for 5 days) to assess pH-dependent degradation.

- Bioaccumulation potential : Estimate logKow (octanol-water partition coefficient) using HPLC retention time correlations; values <3 indicate low bioaccumulation risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.